N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline core modified with a benzenesulfonyl group at the 1-position and a 4-methyl-substituted benzamide at the 6-position. The benzenesulfonyl group enhances metabolic stability, while the 4-methylbenzamide moiety may influence lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-9-11-18(12-10-17)23(26)24-20-13-14-22-19(16-20)6-5-15-25(22)29(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBHVHBNHNTQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide typically involves a multi-step process. One common method involves the N-sulfonylation of tetrahydroquinoline derivatives with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions.
Substitution: Benzenesulfonyl chloride is often used in substitution reactions involving the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to increase the production of reactive oxygen species (ROS) in bacterial cells, leading to cell membrane disruption and bacterial death . Additionally, it may inhibit key enzymes involved in bacterial cell wall synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs that share the tetrahydroquinoline scaffold but differ in substituents, focusing on structural, synthetic, and functional distinctions.
Substituent Variations in the Benzamide Group
- However, this modification may reduce aqueous solubility due to higher lipophilicity .
- N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-4-methoxybenzamide (): The 4-methoxy group introduces electron-donating properties, which could alter electronic interactions with target enzymes. Methoxy-substituted analogs are often explored to optimize pharmacokinetic profiles .
- The 4-methoxybenzenesulfonyl group further modifies solubility and electronic effects .
Substituent Variations in the Sulfonyl Group
- 4-Chloro-N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)benzamide (): Replacing the benzenesulfonyl group with a thiophen-2-ylsulfonyl moiety introduces heteroaromaticity, which may influence π-π stacking interactions. Thiophene-based sulfonamides are associated with altered binding kinetics in enzyme inhibition assays .
- N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2,6-Dimethoxybenzamide (): Fluorination of the benzenesulfonyl group enhances electronegativity and metabolic resistance, while the 2,6-dimethoxybenzamide group increases steric bulk and hydrogen-bonding capacity .
Functional Group Additions and Modifications
- N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)thiophene-2-Carboximidamide (): Incorporation of a piperidine ring and thiophene-carboximidamide group introduces basicity and conformational flexibility, which may improve CNS penetration or allosteric modulation .
Key Research Findings
- Synthetic Flexibility: The tetrahydroquinoline core allows diverse functionalization via sulfonylation and benzamide coupling, as demonstrated in (60–72% yields) and (commercial availability of analogs) .
- Biological Implications : Sulfonyl and benzamide substituents critically influence target engagement. For example, thiophene-sulfonyl derivatives () may exhibit unique binding modes compared to benzenesulfonyl analogs .
- Diastereomer Considerations: As noted in , stereochemical variations in tetrahydroquinoline derivatives can lead to distinct biological profiles, necessitating rigorous structural confirmation via NMR and HPLC .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydroquinoline core and a benzenesulfonyl group, suggest various biological activities that could be harnessed for therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.55 g/mol. The compound features:
- A tetrahydroquinoline backbone known for its pharmacological properties.
- A benzenesulfonyl group that enhances solubility and reactivity.
- A 4-methylbenzamide moiety which may influence its biological interactions.
Antitumor Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various human tumor cell lines. A study demonstrated that compounds with similar structures showed significant antiproliferative activity against MCF-7 (breast cancer) and Hep-3B (liver cancer) cell lines. The mechanism of action is believed to involve the inhibition of specific metabolic pathways critical for tumor growth.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It is particularly noted for its activity against carbonic anhydrases (CAs), which are important targets in cancer therapy. A series of benzenesulfonamides incorporating similar structures have been shown to inhibit human carbonic anhydrases with varying degrees of potency. For instance:
- Compound 6e demonstrated a value of 47.8 nM against hCA I and showed selectivity towards tumor-associated isoforms hCA IX and XII .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Its structural analogs have exhibited activity against various bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis. Specifically, the compound inhibits enzymes such as MurD and GlmU, disrupting the bacterial membrane synthesis pathway .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The sulfonamide moiety facilitates binding to the active sites of target enzymes like carbonic anhydrases and MurD.
- Cell Cycle Disruption : By inhibiting crucial metabolic pathways in cancer cells, the compound may induce apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
